1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound characterized by the presence of fluorophenyl and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form an intermediate, which is then reacted with 4-fluorophenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl isocyanate: Shares the fluorophenyl group but differs in its functional groups and reactivity.
4-Fluorophenylboronic acid: Contains the fluorophenyl group and is used in different types of chemical reactions.
Uniqueness
1-(4-Fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both fluorophenyl and thiadiazolyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-10-3-1-9(2-4-10)13-20-21-15(23-13)19-14(22)18-12-7-5-11(17)6-8-12/h1-8H,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIHKJJIDGCPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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